REACTION_CXSMILES
|
[F-].[K+].[Cl:3][C:4]1[C:12]([C:13]([F:16])([F:15])[F:14])=[C:11]([F:17])[C:10]([Si](C)(C)C)=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]>O.O1CCCC1>[Cl:3][C:4]1[C:12]([C:13]([F:14])([F:15])[F:16])=[C:11]([F:17])[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:0.1|
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Name
|
|
Quantity
|
0.367 g
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Type
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reactant
|
Smiles
|
[F-].[K+]
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Name
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2-chloro-4-fluoro-3-(trifluoromethyl)-5-(trimethylsilyl)benzoic acid
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C(=O)O)C=C(C(=C1C(F)(F)F)F)[Si](C)(C)C
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.367 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at 100° C. overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heating at 100° C.
|
Type
|
WAIT
|
Details
|
was continued for a further 4 hrs
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
to dissolve all solids
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated overnight at 100° C.
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
heating at 100° C.
|
Type
|
WAIT
|
Details
|
continued for 7 days
|
Duration
|
7 d
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness under vacuum
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with more diethyl ether (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic fractions were dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give crude product as a white solid
|
Type
|
CUSTOM
|
Details
|
This was purified by recrystallisation from toluene
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1C(F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.566 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |